2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE
Description
The compound “2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-ethylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a benzimidazole ring, and an acetamide group . The oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The benzimidazole ring is a fused aromatic ring consisting of a benzene ring and an imidazole ring. The acetamide group consists of an acetyl group (CH3CO-) linked to an amide group (-NH2).
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through various methods. For instance, a compound with an oxadiazole ring was synthesized by reacting 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene and by partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with 35% H2O2 in concentrated H2SO4 .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as 1H and 13C NMR, MS, and IR spectroscopy . Single-crystal X-ray diffraction has also been used to confirm the structures of some compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been examined. For instance, some compounds have high densities, which are comparable to that of HMX (1.91 g cm−3) . All energetic compounds show relatively high calculated heat of formation in the range from 504.79 kJ mol−1 to 1405.62 kJ mol−1 .Future Directions
The future directions for this compound could involve further refinement of its synthesis methods, exploration of its potential applications, and detailed investigation of its physical, chemical, and energetic properties . There is also potential for this compound to be used in the development of new chemical entities with anti-infective activity .
Properties
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(4-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-2-12-7-9-13(10-8-12)21-16(26)11-25-15-6-4-3-5-14(15)22-19(25)17-18(20)24-27-23-17/h3-10H,2,11H2,1H3,(H2,20,24)(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNHGLDVEZCSNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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